molecular formula C23H19NO B14177950 3-(1H-Indol-2-yl)-1,3-diphenylpropan-1-one CAS No. 849428-43-9

3-(1H-Indol-2-yl)-1,3-diphenylpropan-1-one

Cat. No.: B14177950
CAS No.: 849428-43-9
M. Wt: 325.4 g/mol
InChI Key: BOTGYLJUNVCLIT-UHFFFAOYSA-N
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Description

3-(1H-Indol-2-yl)-1,3-diphenylpropan-1-one is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-2-yl)-1,3-diphenylpropan-1-one typically involves the reaction of indole derivatives with benzaldehyde derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-2-yl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-Indol-2-yl)-1,3-diphenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Indol-2-yl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors, influencing cellular processes. For example, it may interact with enzymes or receptors involved in signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Indol-2-yl)-1,3-diphenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

849428-43-9

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

3-(1H-indol-2-yl)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C23H19NO/c25-23(18-11-5-2-6-12-18)16-20(17-9-3-1-4-10-17)22-15-19-13-7-8-14-21(19)24-22/h1-15,20,24H,16H2

InChI Key

BOTGYLJUNVCLIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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